molecular formula C22H40O9 B610272 Propargyl-PEG7-t-butyl ester CAS No. 1818294-29-9

Propargyl-PEG7-t-butyl ester

Cat. No.: B610272
CAS No.: 1818294-29-9
M. Wt: 448.55
InChI Key: ZYHHJKFUMHBJSI-UHFFFAOYSA-N
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Description

Propargyl-PEG7-t-butyl ester is a polyethylene glycol derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-butyl ester can be deprotected under acidic conditions to yield a free carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG7-t-butyl ester is typically synthesized through a multi-step process The initial step involves the preparation of a polyethylene glycol derivative with a propargyl groupThe reaction conditions often involve the use of copper catalysts for the Click Chemistry step and acidic conditions for the deprotection of the t-butyl group .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95%. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG7-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propargyl-PEG7-t-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinker in polymer chemistry and for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Propargyl-PEG7-t-butyl ester primarily involves its ability to form stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts, resulting in the formation of triazole linkages. The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG7-t-butyl ester is unique due to its specific combination of a propargyl group and a t-butyl protected carboxyl group, along with a seven-unit polyethylene glycol chain. This unique structure provides enhanced solubility in aqueous media and allows for versatile applications in various fields .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHJKFUMHBJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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